N1-(2,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

Lipophilicity Drug-likeness Permeability

Procuring a near-neighbor analog without the precise 4-fluorophenyl-morpholinoethyl motif introduces unvalidated variables into SAR campaigns, undermining data reproducibility. This compound is the exact unsymmetrical oxalamide scaffold for systematic kinase inhibitor development. • 2,4-Dimethoxyphenyl N1 pharmacophore paired with 4-fluorophenyl-morpholinoethyl N2 arm - cLogP 2.72, tPSA ~97 Ų at the CNS-penetrant threshold • Single aryl fluorine enables nucleophilic aromatic ¹⁸F-substitution for PET tracer development • 2,4-DMP motif serves as a regioselective CYP2C9/2D6 substrate for oxidative Met-ID studies • Standard packs: 5 mg-1 g; bulk custom synthesis available; in stock for immediate dispatch

Molecular Formula C22H26FN3O5
Molecular Weight 431.464
CAS No. 942012-59-1
Cat. No. B2427445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide
CAS942012-59-1
Molecular FormulaC22H26FN3O5
Molecular Weight431.464
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)OC
InChIInChI=1S/C22H26FN3O5/c1-29-17-7-8-18(20(13-17)30-2)25-22(28)21(27)24-14-19(26-9-11-31-12-10-26)15-3-5-16(23)6-4-15/h3-8,13,19H,9-12,14H2,1-2H3,(H,24,27)(H,25,28)
InChIKeyKACVLGAUJPKJNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide Structural Profile


N1-(2,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide (CAS 942012-59-1) is a fully synthetic, unsymmetrically substituted oxalamide derivative (C22H26FN3O5, MW 431.46 g/mol) [1]. It incorporates a 2,4-dimethoxyphenyl motif on one amide nitrogen, while the opposite nitrogen bears a 2-(4-fluorophenyl)-2-morpholinoethyl side chain, resulting in a calculated logP of 2.72 [1]. This compound belongs to a broader class of N,N′-disubstituted oxalamides that have been described as kinase inhibitor scaffolds in patent literature [2]; however, the specific molecule itself currently lacks published in vitro pharmacological data in public repositories [1].

Kinase inhibitor SAR scaffold context
4-Fluorophenyl-morpholinoethyl motif for binding studies
CNS probe physicochemical profile context

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide Substitution Rationale


The 2,4-dimethoxyphenyl oxalamide subclass encompasses numerous commercially available analogs that differ in the nature of the N2 substituent (e.g., alkyl‐chain‐linked morpholines, substituted benzyl or phenyl groups) [1]. These seemingly minor modifications produce profound differences in calculated lipophilicity (cLogP), topological polar surface area (tPSA), and hydrogen‐bonding capacity—parameters that govern membrane permeability, target engagement, and pharmacokinetic behavior [2]. Consequently, procurement of a near neighbor without the precise 4‑fluorophenyl–morpholinoethyl motif introduces an unvalidated variable into any structure–activity relationship (SAR) campaign, undermining data reproducibility and delaying hit‐to‐lead progression.

N2 substituent change may shift lipophilicity and target engagement.
Methoxy positional isomer can alter metabolic soft spots and CYP3A4 susceptibility.
Absence of 4-fluorophenyl-morpholinoethyl removes potential back-pocket binding interaction.

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide vs. Closest Analogs


Lipophilicity vs. p-Tolyl Analog

The target compound exhibits a calculated logP of 2.72 [1]. The direct p-tolyl analog (N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, CAS 899747-59-2) replaces the 4‑fluorophenyl group with a 4‑methylphenyl moiety, increasing calculated logP to an estimated 3.10 . The 0.38 log unit difference corresponds to a ~2.4-fold higher lipophilicity for the p-tolyl derivative, which can alter off-target binding and metabolic clearance in cell-based assays [2].

Lipophilicity vs. p-Tolyl Analog
Class-level
cLogP: Target 2.72 vs p-Tolyl analog ~3.10; Δ = +0.38
Supports lipophilicity differentiation context
Computational prediction; experimental validation needed.
Lipophilicity Drug-likeness Permeability

Methoxy Regioisomer Electrostatic Impact

The target compound bears methoxy groups at the 2‑ and 4‑positions of the N1‑phenyl ring. The regioisomer N1-(3,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide places the methoxy groups at the 3‑ and 4‑positions. DFT calculations on dimethoxybenzene isomers show that the 2,4-arrangement lowers the HOMO energy by ~0.3 eV relative to the 3,4-isomer, modulating oxidative metabolism susceptibility [1]. In kinase inhibitor programs, such regioisomeric shifts have altered CYP3A4-mediated clearance by >2-fold in closely related oxalamide series [2].

Methoxy Regioisomer Electrostatic Impact
Class-level
HOMO: 2,4-dimethoxy ≈ -5.51 eV vs 3,4-isomer ≈ -5.21 eV; Δ = -0.30 eV
Supports metabolic stability interpretation
DFT model; confirm with experimental data.
Electrostatics Metabolism Kinase inhibition

Molecular Weight & Rotatable Bonds vs. Propyl Analog

The target compound (MW 431.46 g/mol) contains 9 rotatable bonds (excluding the morpholine ring) [1]. The shorter analog N1-(2,4-dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide (CAS 920245-89-2, MW 351.40 g/mol) has only 7 rotatable bonds and lacks both the 4‑fluorophenyl ring and the chiral benzylic center . The 80‑Da mass reduction and loss of two rotatable bonds place the propyl-linked analog in a substantially different physicochemical space (MW <400, fewer H-bond acceptors), likely altering its cell permeability and target protein binding kinetics.

MW & Rotatable Bonds vs. Propyl Analog
Reported
MW: 431 vs 351 g/mol; RotB: 9 vs 7
Supports physicochemical space differentiation
Based on ZINC15 and ChemSrc structural data.
Molecular weight Rotatable bonds Oral bioavailability

Hydrogen Bonding & tPSA vs. Nitrophenyl Analog

The target compound possesses 8 hydrogen bond acceptors (including morpholine oxygen, oxalamide carbonyls, methoxy oxygens, and fluorine) and 2 hydrogen bond donors (amide NH groups), yielding a predicted tPSA of approximately 97 Ų [1]. The nitrophenyl congener N1-(2,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide (CAS 899977-97-0, MW 345.31 g/mol, tPSA ~130 Ų) introduces a nitro group that increases polarity and potentially reduces CNS penetration (tPSA >90 Ų threshold) and oral absorption .

tPSA & H-Bond vs. Nitrophenyl Analog
Class-level
tPSA: Target ~97 Ų vs Nitrophenyl ~130 Ų; Δ +33 Ų
Supports CNS permeability interpretation
Predicted by SwissADME; verify with experimental tPSA.
Polar surface area Hydrogen bonding CNS penetration

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide Application Scenarios


c-Met Kinase Inhibitor SAR

Oxalamide scaffolds have been claimed as c-Met kinase inhibitors in patent literature [1]. The target compound’s 4-fluorophenyl–morpholinoethyl arm introduces a hydrogen-bond-capable morpholine and a lipophilic fluorophenyl ring, both features known to occupy the back pocket of the ATP binding site in homologous kinase inhibitors [1]. Procurement of this specific pattern enables systematic exploration of the N2 substituent vector without confounding changes to the N1 2,4-dimethoxyphenyl pharmacophore.

CNS Permeability Probe Development

With a predicted tPSA of approximately 97 Ų, the compound resides near the upper limit for blood–brain barrier penetration (90–100 Ų) [2]. Its moderate lipophilicity (cLogP 2.72) and balanced HBD/HBA profile make it a suitable starting point for designing CNS-penetrant oxalamides, especially when compared to more polar analogs that exceed the tPSA threshold.

PET Imaging Fluorine Building Block

The 4-fluorophenyl group can serve as a cold reference standard for the development of ¹⁸F-radiolabeled tracers targeting oxalamide-binding proteins [3]. The presence of a single fluorine atom in a well-defined chemical environment facilitates nucleophilic aromatic substitution with [¹⁸F]fluoride, enabling radiosynthesis of an isotopolog for preclinical positron emission tomography (PET) imaging studies.

Oxidative Metabolism Met-ID Studies

The 2,4-dimethoxyphenyl motif is a known substrate for cytochrome P450 enzymes, particularly CYP2C9 and CYP2D6, which catalyze O-demethylation [4]. By pairing this motif with a metabolically distinct 4-fluorophenyl–morpholinoethyl side chain, the compound provides a clean system for studying regioselective oxidative metabolism and metabolite identification (Met-ID) using human liver microsomes or hepatocyte assays.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Fluorophenyl-morpholinoethyl substitution pattern
Back-pocket binding vector evaluation
CNS permeability probe research
tPSA and cLogP near BBB threshold
Permeability assay verification
¹⁸F-tracer cold reference standard
Single fluorine site for radiolabeling
Radiosynthesis and identity confirmation
Oxidative metabolism Met-ID studies
2,4-Dimethoxyphenyl CYP substrate motif
Regioselective metabolite profiling validation
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